ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Brand Name: Vulcanchem
CAS No.: 858757-58-1
VCID: VC5757157
InChI: InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C
Molecular Formula: C19H16O6
Molecular Weight: 340.331

ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

CAS No.: 858757-58-1

Cat. No.: VC5757157

Molecular Formula: C19H16O6

Molecular Weight: 340.331

* For research use only. Not for human or veterinary use.

ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate - 858757-58-1

Specification

CAS No. 858757-58-1
Molecular Formula C19H16O6
Molecular Weight 340.331
IUPAC Name ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Standard InChI InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3
Standard InChI Key QBAIPIAYUJSVLZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C

Introduction

Chemical Structure and Nomenclature

Structural Features

Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate consists of two primary moieties:

  • Chromenone Core: A 4H-chromen-4-one scaffold substituted with a hydroxyl group at position 7 and a methyl group at position 2.

  • Benzoate Ester: An ethyl ester of 4-hydroxybenzoic acid linked via an ether bond to the chromenone’s position 3 oxygen.

The compound’s IUPAC name, ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate, reflects this connectivity. Its stereoelectronic properties are influenced by the electron-withdrawing carbonyl group at position 4 and the electron-donating hydroxyl group at position 7, creating a polarized system that may enhance reactivity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.858757-58-1
Molecular FormulaC19H16O6\text{C}_{19}\text{H}_{16}\text{O}_{6}
Molecular Weight340.331 g/mol
SMILESCCOC(=O)C1=CC=C(OC2=C(OC3=C(C=CC(=C3O)C)C(=O)O2)C)C=C1
InChI KeyQBAIPIAYUJSVLZ-UHFFFAOYSA-N

Synthesis and Preparation

General Synthetic Strategies

The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate likely follows a multi-step route common to chromenone derivatives:

  • Chromenone Core Formation:

    • Starting from resorcinol, a Pechmann condensation with ethyl acetoacetate under acidic conditions yields 7-hydroxy-4-methylcoumarin .

    • Subsequent oxidation introduces the 4-oxo group, forming 7-hydroxy-2-methyl-4H-chromen-4-one.

  • Etherification:

    • The hydroxyl group at position 3 of the chromenone reacts with 4-hydroxybenzoic acid derivatives.

    • A Mitsunobu reaction or nucleophilic substitution using ethyl 4-hydroxybenzoate and a suitable activating agent (e.g., K2_2CO3_3) facilitates ether bond formation.

  • Esterification:

    • Ethylation of the carboxylic acid group completes the benzoate ester moiety, typically employing ethanol in the presence of H2_2SO4_4.

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at position 3 of the chromenone requires precise control of reaction conditions, as competing reactions at positions 6 or 8 are common in polyhydroxy coumarins .

  • Protection-Deprotection: The phenolic hydroxyl group at position 7 may necessitate protection (e.g., acetylation) during synthesis to prevent undesired side reactions.

Physicochemical Properties

Experimental Data

While specific data for this compound are scarce, its properties can be extrapolated from structural analogs:

  • Solubility: Likely low water solubility due to the hydrophobic chromenone core and ester group. Soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Melting Point: Estimated 180–190°C based on similar coumarin esters .

  • Stability: Susceptible to hydrolysis under basic conditions due to the ester linkage. The enol ether structure may confer sensitivity to UV light.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.2 (estimated via ChemDraw)
Hydrogen Bond Donors2 (7-OH and ester carbonyl)
Hydrogen Bond Acceptors6

Future Research Directions

  • Synthetic Methodology: Develop one-pot synthesis protocols to improve yield (>70%) and reduce purification steps.

  • Pharmacological Profiling: Conduct in vitro cytotoxicity assays (e.g., against HepG2 cells) and in vivo toxicity studies in rodent models.

  • Computational Studies: Perform DFT calculations to map electrostatic potential surfaces and predict metabolite pathways.

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